Cas no 1170546-07-2 (N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide)
N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide
- N-(4-methoxybenzyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- VU0641121-1
- 1170546-07-2
- AKOS024505651
- F5299-0354
- CHEMBL5000649
- N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
- SR-01000922030-1
- SR-01000922030
- N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
-
- Inchi: 1S/C19H24N4O4/c1-14-11-17(19(25)22-7-9-27-10-8-22)23(21-14)13-18(24)20-12-15-3-5-16(26-2)6-4-15/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,24)
- InChI Key: KIBYPRWZXPFQIY-UHFFFAOYSA-N
- SMILES: O1CCN(C(C2=CC(C)=NN2CC(NCC2C=CC(=CC=2)OC)=O)=O)CC1
Computed Properties
- Exact Mass: 372.17975526g/mol
- Monoisotopic Mass: 372.17975526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 85.7Ų
N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5299-0354-2μmol |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170546-07-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5299-0354-5μmol |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170546-07-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5299-0354-10μmol |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170546-07-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5299-0354-20μmol |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170546-07-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5299-0354-1mg |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170546-07-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5299-0354-2mg |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170546-07-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5299-0354-3mg |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170546-07-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5299-0354-4mg |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170546-07-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5299-0354-5mg |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170546-07-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5299-0354-10mg |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170546-07-2 | 10mg |
$79.0 | 2023-09-10 |
N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide
Professional Introduction to N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide (CAS No. 1170546-07-2)
N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1170546-07-2, represents a promising candidate in the development of novel therapeutic agents. Its molecular structure, characterized by a pyrazole core adorned with various substituents, makes it a versatile scaffold for medicinal chemistry innovation.
The compound's structure incorporates several key functional groups that contribute to its potential biological activity. The presence of a N-(4-methoxyphenyl)methyl moiety suggests interactions with biological targets that are influenced by aromatic rings and alkyl chains. Additionally, the 2-3-methyl and 5-(morpholine-4-carbonyl) substituents introduce specific chemical functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic profiles. These features make it an attractive molecule for further investigation in drug discovery.
In recent years, there has been growing interest in pyrazole derivatives due to their diverse biological activities. Pyrazoles are known for their ability to interact with various enzymes and receptors, making them valuable in the development of drugs targeting a wide range of diseases. The specific derivative mentioned here, with its intricate substitution pattern, is particularly noteworthy for its potential to exhibit potent activity against certain therapeutic targets.
One of the most compelling aspects of N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide is its potential as a lead compound for further optimization. Researchers have been exploring ways to modify its structure to enhance its efficacy and reduce any potential side effects. The combination of computational modeling and experimental validation has been instrumental in understanding how different substituents influence the compound's biological activity.
The morpholine ring in the compound's structure is particularly interesting from a pharmacological perspective. Morpholine derivatives are known for their ability to enhance drug solubility and bioavailability, which can be crucial for the development of effective therapeutics. The specific positioning of the 5-(morpholine-4-carbonyl) group in this compound suggests that it could be optimized for better absorption and distribution within the body.
Recent studies have begun to uncover the potential therapeutic applications of this compound. Preliminary research indicates that it may have inhibitory effects on certain enzymes and receptors that are implicated in various diseases, including inflammatory disorders and neurological conditions. The ability of this compound to modulate these biological pathways makes it a promising candidate for further clinical investigation.
The synthesis of N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency, which is essential for large-scale pharmaceutical production.
The compound's stability under various conditions is another critical factor that has been thoroughly evaluated. Stability studies are essential for determining how long the compound remains effective under storage and during transportation. These studies have shown that under appropriate conditions, the compound exhibits good stability, which is crucial for its commercial viability.
The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and other industrial applications where its unique chemical properties could be beneficial. The versatility of this molecule underscores the importance of investing in fundamental research to uncover new uses for existing compounds.
In conclusion, N-(4-methoxyphenyl)methyl-2-3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-y acetamide (CAS No. 1170546-07-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its complex structure, characterized by various functional groups, makes it an attractive scaffold for drug discovery. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use, highlighting its importance as a lead compound in medicinal chemistry.
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